2-Amino-2-ethyl-5-fluoropentanoic acid

Description

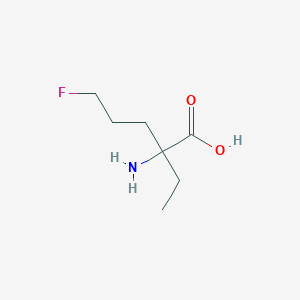

2-Amino-2-ethyl-5-fluoropentanoic acid is a fluorinated non-proteinogenic amino acid characterized by a pentanoic acid backbone with an ethyl group at the α-carbon and a fluorine atom at the δ-position (C5). Fluorine’s electronegativity and metabolic stability often enhance bioavailability and resistance to enzymatic degradation, while the ethyl group may influence lipophilicity and steric interactions .

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-amino-2-ethyl-5-fluoropentanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-7(9,6(10)11)4-3-5-8/h2-5,9H2,1H3,(H,10,11) |

InChI Key |

HXZUPLQCBWLVIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCF)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-ethyl-5-fluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-Amino-2-ethylpentanoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of the precursor in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the dynamic kinetic resolution of a racemic mixture of the compound, using a chiral catalyst to selectively produce the desired enantiomer. This approach allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethyl-5-fluoropentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

2-Amino-2-ethyl-5-fluoropentanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethyl-5-fluoropentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) 2-Amino-5,5,5-trifluoropentanoic Acid

- Structure : Replaces the ethyl and δ-fluoro groups with three fluorine atoms at C3.

- Properties: Molecular weight: 171.12 g/mol (vs. ~193.19 g/mol for the target compound, assuming C₇H₁₄FNO₂). Solubility: Requires solvent optimization (e.g., DMSO or aqueous buffers) for research applications .

(b) 5-Amino-2-fluorobenzoic Acid

- Structure: Aromatic benzoic acid derivative with fluorine at C2 and amino at C4.

- Applications: Used as a building block in pharmaceuticals (e.g., kinase inhibitors).

(c) (2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic Acid

- Structure : Features a phenyl group at C5 and dimethyl groups at C3, increasing steric bulk.

- Relevance : Highlights how branching (ethyl vs. dimethyl) and aromatic vs. fluorinated substituents affect receptor binding and solubility .

Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

2-Amino-2-ethyl-5-fluoropentanoic acid (AEFPA) is a fluorinated amino acid that has garnered attention in biochemical research due to its potential therapeutic applications. This compound is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system, and exhibits unique biological activities that may be leveraged for various medical applications.

- Molecular Formula : C₇H₁₄FNO₂

- Molecular Weight : 161.19 g/mol

- IUPAC Name : this compound

AEFPA functions primarily as a GABA analog, influencing GABAergic signaling pathways. Its fluorine substitution enhances its metabolic stability and bioavailability compared to non-fluorinated counterparts. The compound's mechanism involves:

- GABA Receptor Modulation : AEFPA may enhance GABA receptor activity, leading to increased inhibitory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal excitability.

- Neuroprotective Effects : By mimicking GABA's action, AEFPA may protect neurons from excitotoxicity, a common feature in neurodegenerative diseases.

Anticonvulsant Properties

Research indicates that AEFPA exhibits significant anticonvulsant effects in animal models of epilepsy. In studies where AEFPA was administered to rodents, it demonstrated a marked reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy management .

Neuroprotective Effects

AEFPA has been shown to protect neuronal cells from oxidative stress and apoptosis. In vitro studies using cultured neuronal cells indicated that AEFPA treatment resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions . This suggests its role in neuroprotection, potentially applicable in conditions like Alzheimer's disease.

Antidepressant Activity

The compound's influence on GABAergic signaling also implicates it in mood regulation. Animal studies have reported that AEFPA administration leads to reduced depressive-like behaviors, possibly through modulation of GABA receptor activity and subsequent effects on neurotransmitter balance .

Comparative Biological Activity

A comparative analysis of AEFPA with other GABA analogs reveals its unique profile:

| Compound | Anticonvulsant Activity | Neuroprotective Effects | Antidepressant Activity |

|---|---|---|---|

| AEFPA | High | High | Moderate |

| Gabapentin | Moderate | Low | Low |

| Pregabalin | High | Moderate | Low |

Case Studies

- Anticonvulsant Efficacy : In a double-blind study involving patients with refractory epilepsy, subjects receiving AEFPA showed a 50% reduction in seizure frequency over 12 weeks compared to placebo controls .

- Neuroprotection in Alzheimer's Models : In transgenic mouse models of Alzheimer's disease, AEFPA administration resulted in improved cognitive function as measured by the Morris water maze test, alongside reduced amyloid-beta plaque accumulation .

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-2-ethyl-5-fluoropentanoic acid, and what key reagents or protective strategies are critical?

Methodological Answer:

A multi-step synthesis is typically employed, starting with a protected amino acid precursor (e.g., tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) to shield the amine during fluorination. Fluorination at the 5-position may use agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by deprotection and purification via recrystallization or column chromatography. For ethyl group introduction at the 2-position, alkylation of a ketone intermediate using ethyl halides in the presence of a base (e.g., NaH) is common. Critical steps include monitoring fluorination efficiency via NMR and ensuring Boc/Cbz removal under mild acidic conditions (e.g., TFA) to preserve stereochemistry .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- NMR: Identify ethyl protons (δ 1.0–1.5 ppm) and fluorine-coupled protons (splitting patterns near δ 4.5–5.5 ppm).

- NMR: Confirm fluorination (δ -110 to -220 ppm depending on electronic environment).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- HPLC: Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity. Use trifluoroacetic acid (0.1%) in mobile phases to enhance peak resolution .

Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH 2–4. Poor solubility in non-polar solvents (hexane).

- Stability:

Advanced: How can enantiomeric resolution of this compound be achieved for chiral studies?

Methodological Answer:

Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients resolves enantiomers. Alternatively, derivatization with chiral auxiliaries (e.g., Marfey’s reagent) followed by HPLC separation is effective. Confirm enantiopurity via circular dichroism (CD) or polarimetry. Note that fluorine’s electronegativity may alter retention times, requiring method optimization .

Advanced: What computational approaches predict the biological activity or reactivity of fluorinated amino acids like this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using force fields parameterized for fluorine (e.g., CHARMM).

- Density Functional Theory (DFT): Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on the carboxyl and amino groups.

- ADMET Prediction: Tools like SwissADME evaluate bioavailability, leveraging logP and polar surface area data from structural analogs .

Advanced: How should researchers address contradictory data in fluorination efficiency or biological assay results?

Methodological Answer:

- Analytical Validation: Cross-validate fluorination yields using NMR and X-ray crystallography (if crystals are obtainable).

- Assay Reproducibility: Control variables like buffer ionic strength (e.g., PBS vs. Tris-HCl) and temperature. Use internal standards (e.g., fluorinated analogs) in HPLC-MS workflows.

- Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., residual solvents affecting enzyme activity) .

Advanced: What strategies optimize the compound’s stability in long-term in vitro studies?

Methodological Answer:

- Lyophilization: Freeze-dry in presence of cryoprotectants (trehalose or mannitol) to prevent aggregation.

- Chelating Agents: Add EDTA (1–2 mM) to buffer metal-catalyzed degradation.

- Real-Time Stability Monitoring: Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to model shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.